

# Unveiling the Preclinical Efficacy of Evenamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of the Preclinical Animal Models and Therapeutic Potential of **Evenamide** in Schizophrenia and Related Disorders

This technical guide provides a comprehensive overview of the preclinical evaluation of **evenamide**, a novel, selective, voltage-gated sodium channel (VGSC) blocker that modulates glutamate release. The following sections detail the experimental protocols employed in key animal model studies, present quantitative efficacy data in a structured format, and illustrate the underlying mechanisms and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for psychiatric disorders.

### **Core Mechanism of Action: Glutamate Modulation**

**Evenamide**'s primary mechanism of action involves the inhibition of voltage-gated sodium channels, which in turn normalizes excessive glutamate release without affecting basal glutamate levels.[1][2][3] This targeted modulation of glutamatergic neurotransmission is a key differentiator from traditional antipsychotics that primarily target dopamine and serotonin receptors.[4][5] The ability to quell neuronal hyperexcitability, particularly in regions like the hippocampus, is believed to underlie its therapeutic effects in models of psychosis and other symptoms of schizophrenia.[6][7]

### **Summary of Preclinical Efficacy**



**Evenamide** has demonstrated a broad spectrum of efficacy in various preclinical animal models relevant to schizophrenia and other psychiatric conditions. It has shown positive effects as both a monotherapy and as an add-on to existing antipsychotic medications.[1][4][5] The subsequent sections will delve into the specific models and the quantitative outcomes observed.

### **Experimental Protocols and Quantitative Data**

The following tables summarize the key preclinical studies, their methodologies, and the observed quantitative data.

## Table 1: Models of Psychosis and Sensorimotor Gating Deficits



| Animal<br>Model                         | Inducing<br>Agent                       | Species       | Evenamide<br>Dose              | Key<br>Findings                                                      | Reference |
|-----------------------------------------|-----------------------------------------|---------------|--------------------------------|----------------------------------------------------------------------|-----------|
| Prepulse<br>Inhibition<br>(PPI) Deficit | Ketamine (6<br>mg/kg, SC)               | Rat           | 1.25, 5, 15<br>mg/kg, PO       | Significantly enhanced PPI levels [F(3,264)=3.1 4, P<0.05].          | [4][5]    |
| Prepulse<br>Inhibition<br>(PPI) Deficit | NMDA<br>Antagonists<br>(MK-801,<br>PCP) | Rat           | Not specified                  | Reversed deficits.                                                   | [1]       |
| Prepulse<br>Inhibition<br>(PPI) Deficit | Amphetamine                             | Rat           | Not specified                  | Reversed deficits.                                                   | [1]       |
| Social<br>Interaction<br>Deficit        | Phencyclidine<br>(PCP)                  | Rat           | 1, 2.5, 5, 10,<br>20 mg/kg, PO | Significantly attenuated PCP-induced deficits in social interaction. | [5]       |
| Hyperactivity                           | Amphetamine                             | Not specified | Not specified                  | Reversed deficits.                                                   | [1]       |

**Table 2: Neurodevelopmental Model of Schizophrenia** 



| Animal<br>Model                                   | Inducing<br>Agent                 | Species                | Evenamide<br>Dose                                                  | Key<br>Findings                                                                                                                                                                                                       | Reference |
|---------------------------------------------------|-----------------------------------|------------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Methylazoxy<br>methanol<br>acetate<br>(MAM) Model | MAM (on<br>gestational<br>day 17) | Sprague-<br>Dawley Rat | 3 mg/kg, i.p.<br>(systemic); 1<br>μΜ (local<br>vHipp<br>injection) | Normalized the number of spontaneousl y active dopamine neurons in the VTA and reduced pyramidal neuron hyperactivity in the ventral hippocampus (vHipp). Reversed recognition memory impairment and social deficits. | [6]       |

### **Visualizing Mechanisms and Workflows**

To further elucidate the experimental designs and the proposed mechanism of action of **evenamide**, the following diagrams are provided in the DOT language for use with Graphviz.

# **Evenamide's Proposed Mechanism of Action in Schizophrenia**





Click to download full resolution via product page

Caption: Proposed mechanism of evenamide in modulating glutamate release.

# Experimental Workflow for the MAM Neurodevelopmental Animal Model





Click to download full resolution via product page

Caption: Workflow of the MAM neurodevelopmental model for schizophrenia research.

### Conclusion

The preclinical data robustly support the therapeutic potential of **evenamide** in addressing core symptoms of schizophrenia. Its unique mechanism of modulating glutamate release through the inhibition of voltage-gated sodium channels offers a promising new avenue for treatment, particularly for patients who are not adequately managed by current antipsychotic therapies.



The efficacy demonstrated in a range of animal models, including the sophisticated MAM neurodevelopmental model, underscores the potential of **evenamide** to impact positive, negative, and cognitive symptom domains of schizophrenia.[6][7][8] Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newron Announces Positive Top-line Results From Potentially Pivotal Phase II/III Study 008A With Evenamide in Schizophrenia Patients [businesswire.com]
- 3. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evenamide reverses schizophrenia-related dysfunction in a neurodevelopmental animal model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newron notes the publication of new preclinical research suggesting evenamide ameliorates schizophrenia-related dysfunction | Newron Pharmaceuticals [newron.com]
- 8. Newron Pharma: Preclinical Study Shows Therapeutic Potential Of Evenamide | Nasdaq [nasdaq.com]
- To cite this document: BenchChem. [Unveiling the Preclinical Efficacy of Evenamide: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1671789#preclinical-animal-models-using-evenamide]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com